molecular formula C10H8O2 B6146700 5-methyl-1-benzofuran-7-carbaldehyde CAS No. 1369106-79-5

5-methyl-1-benzofuran-7-carbaldehyde

Cat. No.: B6146700
CAS No.: 1369106-79-5
M. Wt: 160.2
InChI Key:
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Description

5-Methyl-1-benzofuran-7-carbaldehyde: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-benzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Methods such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Methyl-1-benzofuran-7-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties. These compounds are being explored for their potential as therapeutic agents .

Industry: In the industrial sector, benzofuran derivatives are used in the production of materials with specific properties, such as polymers and dyes .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-1-benzofuran-7-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1369106-79-5

Molecular Formula

C10H8O2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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